(4-Cyanophenyl)methyl carbamimidothioate
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Overview
Description
(4-Cyanophenyl)methyl carbamimidothioate is an organic compound characterized by the presence of a cyanophenyl group attached to a methyl carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl carbamimidothioate typically involves the reaction of 4-cyanobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed at low temperatures to prevent over-reduction.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Cyanophenyl)methyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanophenyl)methyl isothiocyanate
- (4-Cyanophenyl)methyl thiourea
- (4-Cyanophenyl)methyl carbamate
Uniqueness
(4-Cyanophenyl)methyl carbamimidothioate is unique due to its specific functional groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
(4-cyanophenyl)methyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-4H,6H2,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGDCBFBSPGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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